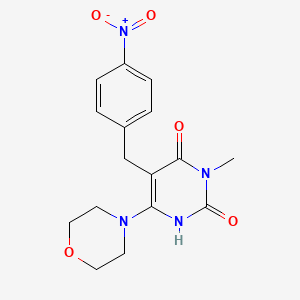![molecular formula C26H28O7 B13387134 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyranochromen core, which is substituted with a dihydroxy-methylbutoxy group and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyranochromen Core: This step typically involves the cyclization of a suitable precursor, such as a chromen derivative, under acidic or basic conditions.
Introduction of the Dihydroxy-Methylbutoxy Group: This step involves the selective hydroxylation of a methylbutoxy group, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or alkanes.
Substitution: The methoxy and dihydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Methoxybenzene, halogenated compounds, and suitable catalysts.
Major Products
科学的研究の応用
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The dihydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and microbial pathways.
Signal Modulation: Modulating signaling pathways related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Oxypeucedanin Hydrate: A structurally similar compound with a furochromen core and similar functional groups.
Byakangelicin: Another compound with a similar core structure and biological activities.
特性
分子式 |
C26H28O7 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
7-[4-(2,3-dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3 |
InChIキー |
RDXLWAJRBPKMPD-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)

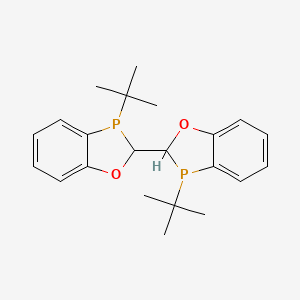
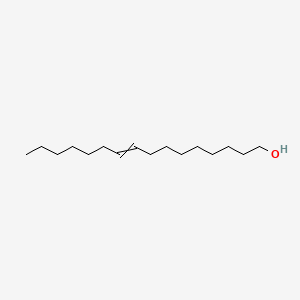
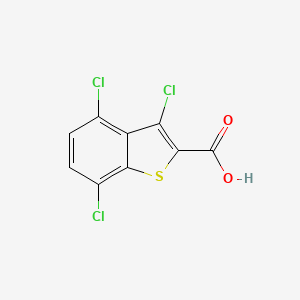

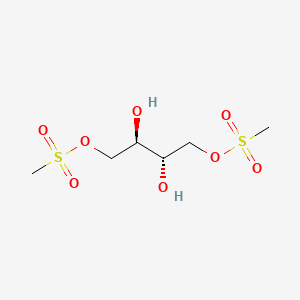
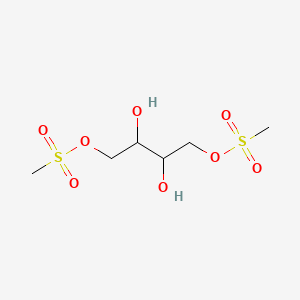
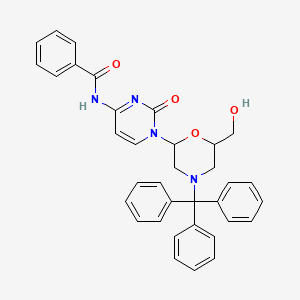
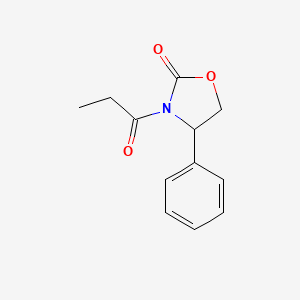
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
